molecular formula C13H10ClN3O2S2 B2900145 2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide CAS No. 649547-08-0

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide

Cat. No.: B2900145
CAS No.: 649547-08-0
M. Wt: 339.81
InChI Key: ZDRYAGCHEQCFTC-UHFFFAOYSA-N
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Description

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide typically involves the reaction of 2-chlorobenzoyl hydrazine with thiophene-2-carboxylic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dimethylformamide or dichloromethane, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Formation of substituted thiophenecarboxamide derivatives.

Scientific Research Applications

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-chlorobenzoyl)hydrazino]carbonothioyl}-2-thiophenecarboxamide
  • N-{[2-(2-bromobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide
  • N-{[2-(2-fluorobenzoyl)hydrazino]carbothioyl}-2-thiophenecarboxamide

Uniqueness

2-chloro-N-({[(thiophen-2-yl)formamido]methanethioyl}amino)benzamide stands out due to its specific substitution pattern and the presence of both chlorobenzoyl and thiophenecarboxamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[(2-chlorobenzoyl)amino]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S2/c14-9-5-2-1-4-8(9)11(18)16-17-13(20)15-12(19)10-6-3-7-21-10/h1-7H,(H,16,18)(H2,15,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYAGCHEQCFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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